5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide
Description
5-[4-(4-Methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is a pyrazole-derived compound featuring a carboxamide group at the 1-position, a phenyl substituent at the N-position, and a 4-(4-methylpiperazino)phenyl group at the 5-position. This compound is of interest in medicinal chemistry for its structural similarity to kinase inhibitors and GPCR-targeting molecules .
Properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)phenyl]-N-phenylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-24-13-15-25(16-14-24)19-9-7-17(8-10-19)20-11-12-22-26(20)21(27)23-18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZYDFRYSQQTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of 1,3-diketones with hydrazines to form the pyrazole core. The phenyl and piperazine groups are then introduced through subsequent reactions, such as nucleophilic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole, including 5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide, exhibit significant anticancer properties. The pyrazole ring's ability to interact with various cellular pathways makes it a candidate for further development in cancer therapy.
Case Study : A study demonstrated that similar pyrazole derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and inhibition of cell proliferation, suggesting a promising avenue for therapeutic intervention .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics.
Research Findings : In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of various bacteria and fungi, indicating their potential use in treating infectious diseases .
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Pyrazole C | E. coli | 12 µg/mL | |
| Pyrazole D | S. aureus | 8 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented, with studies showing that they can significantly reduce inflammation markers in various models.
Example : A series of experiments demonstrated that compounds similar to this compound inhibited the production of pro-inflammatory cytokines in cell cultures, highlighting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
Key analogues include derivatives from , such as:
- 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a): Lacks the 4-methylpiperazino group but includes amino and phenylamino substituents.
- 5-Amino-N-(4-methylphenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4b): Features a 4-methylphenyl group instead of the 4-methylpiperazino moiety.
- 5-Amino-N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4c): Substitutes the 4-methylpiperazino group with a chloro-phenyl group.
Table 1: Physicochemical Properties of Selected Pyrazole Carboxamides
Key Observations :
- The 4-methylpiperazino group in the target compound likely increases solubility compared to halogenated (e.g., 4c) or alkylated (e.g., 4b) analogues due to its ionizable nitrogen atoms .
- Higher melting points in 4a (247°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding from amino groups) compared to the target compound, where such groups are absent .
Compounds with 4-Methylpiperazino Substituents
4-(4-Methylpiperazino)aniline ()
- Molecular Formula : C11H17N3
- Melting Point : 89–91°C
- Role: Intermediate in synthesizing piperazino-containing compounds.
GPCR-Targeting Piperidine Carboxamide ()
- Molecular Formula : C28H37N5O2
- Key Features: Includes a methoxyphenyl group, indole-ethyl-piperidine, and 4-methylpiperazino substituent.
- Comparison : The target compound’s pyrazole core is smaller and more rigid than the piperidine-indole system in , which has a higher molecular weight (475.6 vs. 362.5 g/mol) and logP (4.4 vs. estimated ~3.5 for the target). This suggests the target may exhibit better aqueous solubility .
Biological Activity
5-[4-(4-Methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological activity, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 321998-95-2
- Molecular Formula : C21H23N5O
- Molecular Weight : 361.44 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antiviral agent, particularly against HIV, and as a therapeutic candidate for other diseases.
Antiviral Activity
A study focused on pyrazole derivatives indicated that compounds with similar structures to this compound were screened for their ability to inhibit HIV-1 replication. The results showed that certain pyrazole derivatives exhibited significant antiviral activity while maintaining low cytotoxicity levels. The structure–activity relationship (SAR) analysis suggested that modifications to the pyrazole ring could enhance efficacy against HIV without increasing toxicity .
Other Biological Activities
Research has indicated that pyrazole derivatives can exhibit a range of biological activities, including:
- Antimicrobial : Some studies have evaluated the antimicrobial properties of related compounds, suggesting potential applications in treating bacterial infections.
- Anti-inflammatory : Compounds within this chemical class have shown promise in preclinical models for reducing inflammation, which could be beneficial in various inflammatory diseases.
Case Study 1: HIV Replication Inhibition
In a specific evaluation of pyrazole compounds, including derivatives similar to the target compound, it was found that certain analogs demonstrated over 50% inhibition of HIV replication in vitro while exhibiting less than 15% cytotoxicity at concentrations up to 50 µM. This highlights the potential of these compounds as therapeutic agents against HIV .
Case Study 2: Structure–Activity Relationship (SAR)
An extensive SAR study was conducted on a series of pyrazole derivatives, revealing that the introduction of specific functional groups significantly influenced their biological activity. For instance, the presence of a piperazine moiety was associated with enhanced antiviral properties. This information is crucial for guiding future synthetic modifications to optimize efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
